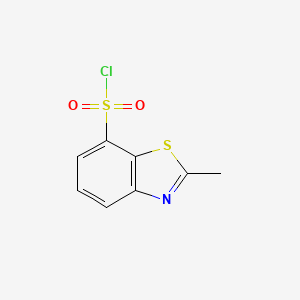














|
REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[C:10](N)=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.N([O-])=O.[Na+].[S:16](=[O:18])=[O:17].[ClH:19]>O.C(O)(=O)C>[CH3:1][C:2]1[S:3][C:4]2[C:10]([S:16]([Cl:19])(=[O:18])=[O:17])=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC2=C(N1)C=CC=C2N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
cupric chloride dihydrate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
ice water
|
|
Quantity
|
190 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 0°-5° C. for about 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
|
Type
|
STIRRING
|
|
Details
|
This reaction mixture was stirred at room temperature for another 4 hours
|
|
Duration
|
4 h
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC2=C(N1)C=CC=C2S(=O)(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |